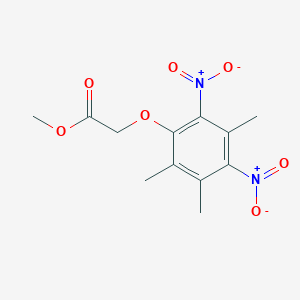
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate
Descripción general
Descripción
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate, also known as MTDPA, is a nitroester and a derivative of dinitrochlorobenzene. It has a molecular formula of C12H14N2O7 .
Molecular Structure Analysis
The molecular structure of Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate consists of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 7 oxygen atoms . Its average mass is 298.249 Da and its monoisotopic mass is 298.080109 Da .Aplicaciones Científicas De Investigación
Synthesis and Analytical Methods
Synthesis of Polyol Chains : Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate derivatives have been utilized in the synthesis of complex organic compounds, such as polyol chains in roflamycoin, highlighting their role in creating intricate molecular structures (Rychnovsky, Fryszman, & Khire, 1999).
Preparation of Phenolic and Phenoxy Acid Derivatives : This compound is integral in derivatization processes for phenoxy acid and phenolic herbicides for gas chromatographic determination, showing its importance in analytical chemistry (Rompa, Kremer, & Zygmunt, 2004).
Organic Chemistry and Compound Formation
Role in Oxidation Reactions : The compound has been studied in the context of oxidation reactions, such as in the oxidation of dimethoxyacetophenone derivatives to yield related methyl alkyl-substituted phenylacetates (Maruyama & Kozuka, 1978).
Generation of Methyleneketene : Research has demonstrated its role in the generation of methyleneketene, a compound used in further chemical synthesis and reactions (Brown, Eastwood, & McMullen, 1976).
Environmental Applications
Environmental Methylation Studies : This compound is investigated in environmental studies, such as methylation processes in lake sediment, providing insights into environmental chemistry (Craig, 1980).
Diesel Additives Production : It's used in the synthesis of glycerol acetals from bioalcohols, which are considered for applications like oxygenated diesel additives, demonstrating its potential in renewable energy resources (Agirre et al., 2013).
Propiedades
IUPAC Name |
methyl 2-(2,3,5-trimethyl-4,6-dinitrophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O7/c1-6-7(2)12(21-5-9(15)20-4)11(14(18)19)8(3)10(6)13(16)17/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFBNNYDAMQUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])OCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2,3,5-trimethyl-4,6-dinitrophenoxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



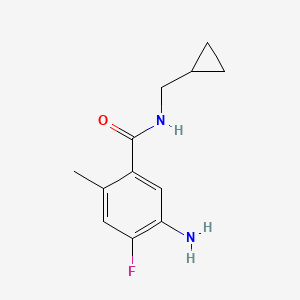
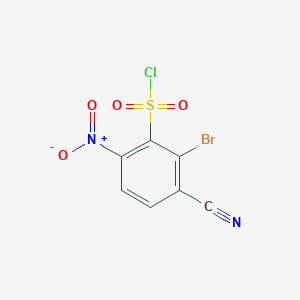



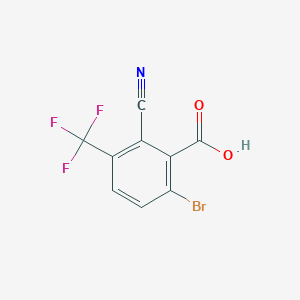
![Benzenepropanamide, alpha-amino-N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (aS)-](/img/structure/B1416390.png)
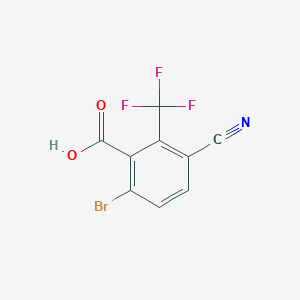
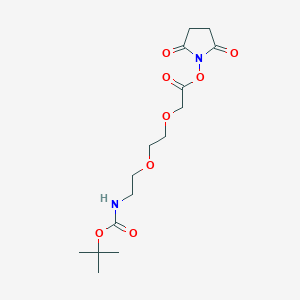
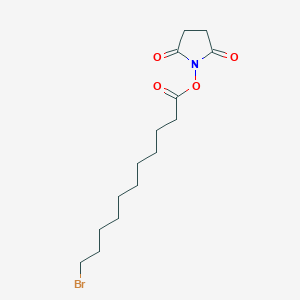
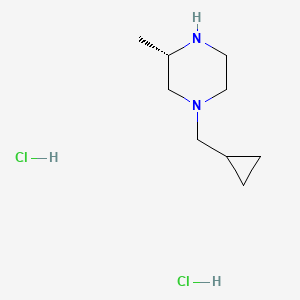
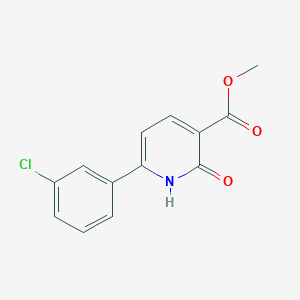
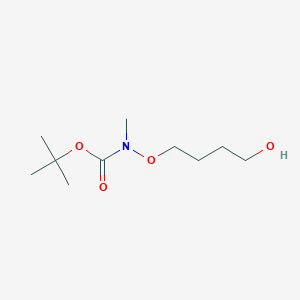
![6-Chloro-N'-[-(4-methoxyphenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1416400.png)